molecular formula C16H27N5O4 B13372924 tert-butyl 4-{2-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}-1-piperazinecarboxylate

tert-butyl 4-{2-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}-1-piperazinecarboxylate

Katalognummer: B13372924
Molekulargewicht: 353.42 g/mol
InChI-Schlüssel: BQZUFJRGUHBRHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl 4-{2-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}-1-piperazinecarboxylate: is a complex organic compound that features a piperazine ring, a triazole ring, and an ethoxycarbonyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-{2-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}-1-piperazinecarboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules through further functionalization .

Biology and Medicine: In medicinal chemistry, tert-butyl 4-{2-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}-1-piperazinecarboxylate is explored for its potential as a pharmacophore in the development of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, and antimicrobial agents .

Industry: The compound is used in the synthesis of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it valuable in the production of polymers, coatings, and other industrial products .

Wirkmechanismus

The mechanism of action of tert-butyl 4-{2-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}-1-piperazinecarboxylate is largely dependent on its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: What sets tert-butyl 4-{2-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}-1-piperazinecarboxylate apart is its combination of a triazole ring and a piperazine ring, which imparts unique chemical and biological properties. The presence of the ethoxycarbonyl group further enhances its reactivity and potential for functionalization .

Eigenschaften

Molekularformel

C16H27N5O4

Molekulargewicht

353.42 g/mol

IUPAC-Name

tert-butyl 4-[2-(4-ethoxycarbonyltriazol-1-yl)ethyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H27N5O4/c1-5-24-14(22)13-12-21(18-17-13)11-8-19-6-9-20(10-7-19)15(23)25-16(2,3)4/h12H,5-11H2,1-4H3

InChI-Schlüssel

BQZUFJRGUHBRHU-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CN(N=N1)CCN2CCN(CC2)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.